molecular formula C19H24OS2 B14509547 3,3-Bis(phenylsulfanyl)heptan-2-ol CAS No. 62870-21-7

3,3-Bis(phenylsulfanyl)heptan-2-ol

Cat. No.: B14509547
CAS No.: 62870-21-7
M. Wt: 332.5 g/mol
InChI Key: SQFHJAQGFCJHRL-UHFFFAOYSA-N
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Description

3,3-Bis(phenylsulfanyl)heptan-2-ol is an organic compound with the molecular formula C19H22OS2 It is characterized by the presence of two phenylsulfanyl groups attached to the third carbon of a heptane chain, with a hydroxyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(phenylsulfanyl)heptan-2-ol typically involves the reaction of heptan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a thiolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of heptan-2-one, followed by reduction to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(phenylsulfanyl)heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The phenylsulfanyl groups can be reduced to thiol groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products

    Oxidation: 3,3-Bis(phenylsulfanyl)heptan-2-one

    Reduction: 3,3-Bis(thiol)heptan-2-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,3-Bis(phenylsulfanyl)heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Bis(phenylsulfanyl)heptan-2-ol involves its interaction with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(methylsulfanyl)heptan-2-ol
  • 3,3-Bis(ethylsulfanyl)heptan-2-ol
  • 3,3-Bis(phenylsulfanyl)pentan-2-ol

Uniqueness

3,3-Bis(phenylsulfanyl)heptan-2-ol is unique due to the presence of two phenylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs. The phenyl groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

62870-21-7

Molecular Formula

C19H24OS2

Molecular Weight

332.5 g/mol

IUPAC Name

3,3-bis(phenylsulfanyl)heptan-2-ol

InChI

InChI=1S/C19H24OS2/c1-3-4-15-19(16(2)20,21-17-11-7-5-8-12-17)22-18-13-9-6-10-14-18/h5-14,16,20H,3-4,15H2,1-2H3

InChI Key

SQFHJAQGFCJHRL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)O)(SC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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